molecular formula C10H12N6O B017311 1-(2,4-Diaminopteridin-7-yl)butan-1-one CAS No. 107260-56-0

1-(2,4-Diaminopteridin-7-yl)butan-1-one

Cat. No.: B017311
CAS No.: 107260-56-0
M. Wt: 232.24 g/mol
InChI Key: RZZILDUTGNKQKC-UHFFFAOYSA-N
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Description

1-(2,4-Diaminopteridin-7-yl)butan-1-one (CAS 107260-56-0) is a high-purity chemical intermediate offered for research and development purposes. This compound, with a molecular formula of C 10 H 12 N 6 O and a molecular weight of 232.24 g/mol, is a functionalized pteridine derivative . The structure of this compound, featuring a 2,4-diaminopteridine core linked to a butanone chain, makes it a valuable scaffold in medicinal chemistry. Its primary research application lies in its potential as a key building block for the synthesis of more complex molecules. Researchers utilize this compound in the exploration and development of novel pharmaceutical agents, particularly due to the significant biological activities often associated with the pteridine class of compounds . As a specialist intermediate, it is produced under strict quality control with a typical purity of 98% or higher . Proper handling procedures should be followed, including working in a well-ventilated area, wearing suitable protective clothing, and avoiding the formation of dust and aerosols . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-diaminopteridin-7-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZILDUTGNKQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649906
Record name 1-(2,4-Diaminopteridin-7-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107260-56-0
Record name 1-(2,4-Diaminopteridin-7-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 1 2,4 Diaminopteridin 7 Yl Butan 1 One and Analogous Pteridine Structures

Established Synthetic Pathways for Pteridine (B1203161) Ring System Construction

The synthesis of the pteridine core can be approached from either pyrimidine (B1678525) or pyrazine (B50134) precursors, with each route offering distinct advantages and challenges. nih.gov Cycloaddition reactions also present a powerful, albeit less traditional, method for constructing this bicyclic system.

Synthesis from Pyrimidine Precursors: Methodological Considerations and Advancements

The most common and well-established method for pteridine synthesis involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. numberanalytics.comderpharmachemica.com This approach, often referred to as the Isay reaction, is versatile and allows for the introduction of a wide variety of substituents on the pyrazine ring. derpharmachemica.com

A significant advancement is the Timmis reaction, which utilizes a 5-nitroso-6-aminopyrimidine as the starting material. nih.govnih.gov The nitroso group acts as a precursor to the second amine, and its condensation with an active methylene (B1212753) compound, such as a ketone, ester, or nitrile, leads to the formation of the pyrazine ring. nih.gov This method offers a regioselective route to pteridine synthesis. nih.gov

Table 1: Comparison of Pyrimidine-Based Pteridine Syntheses

MethodPyrimidine PrecursorReactantKey Features
Isay Reaction4,5-Diaminopyrimidine1,2-Dicarbonyl compoundGeneral and versatile method. derpharmachemica.com
Timmis Reaction5-Nitroso-6-aminopyrimidineActive methylene compoundRegioselective synthesis. nih.govnih.gov
Polonovski–Boon CyclizationNot specifiedNot specifiedProvides a regiospecific method for synthesizing semi-reduced dihydropterin derivatives. nih.gov

Synthesis from Pyrazine Precursors: Complementary Approaches

While less common, the synthesis of pteridines from pyrazine precursors provides a complementary strategy. numberanalytics.comderpharmachemica.com This approach typically involves building the pyrimidine ring onto a pre-existing, functionalized pyrazine. One such method is the Taylor synthesis, where an appropriately substituted aminopyrazine is reacted with a reagent like guanidine (B92328) to form the pyrimidine ring. nih.gov

This route is particularly useful for creating pteridines with specific substitution patterns on the pyrazine ring that might be difficult to achieve through traditional pyrimidine-based methods. For example, the synthesis of asymmetrically substituted pterins, such as neopterin, has been accomplished using pyrazine precursors. nih.gov The challenge in this approach often lies in the synthesis of the initial, highly functionalized pyrazine starting material. nih.gov

Cycloaddition Reactions in Pteridine Chemical Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of heterocyclic systems, including pteridines. libretexts.org Intramolecular Diels-Alder reactions, in particular, have been employed to construct the pteridine ring system. nih.gov This strategy involves a [4+2] cycloaddition where a diene and a dienophile are part of the same molecule. libretexts.orgmdpi.com

For instance, a modified Timmis reaction can lead to an oxadiazinone intermediate, which can then undergo an intermolecular Diels-Alder reaction with a dienophile to complete the pyrazine ring formation. nih.gov Intramolecular variants of this have also been reported for the synthesis of pterin (B48896) derivatives. nih.gov These reactions can offer high stereocontrol and provide access to complex pteridine structures that would be challenging to synthesize using traditional condensation methods. libretexts.org

Regioselective Synthesis of 2,4-Diaminopteridine (B74722) Scaffolds

The biological activity of pteridine derivatives is often highly dependent on the substitution pattern of the ring system. For compounds like 1-(2,4-Diaminopteridin-7-yl)butan-1-one, the precise placement of the two amino groups at the C2 and C4 positions is crucial. nih.govresearchgate.netnih.gov

Methodologies for Amine Introduction at C2 and C4 Positions

The introduction of amino groups at the C2 and C4 positions can be achieved through several strategies. A common method involves starting with a pyrimidine precursor that already contains the desired 2,4-diamino substitution pattern. For example, 2,4-diamino-6-chloropyrimidine can be reacted with an appropriate aminocarbonyl compound, followed by cyclization to yield the 2,4-diaminopteridine.

Alternatively, the amino groups can be introduced after the formation of the pteridine ring. This often involves the displacement of leaving groups, such as chloro or sulfonyl groups, at the C2 and C4 positions with ammonia (B1221849) or an amine. The reactivity of these positions to nucleophilic substitution allows for a modular approach to the synthesis of various 2,4-diaminopteridine derivatives.

Control of Substitution Patterns in Diaminopteridine Synthesis

Controlling the regioselectivity of substitution is a critical aspect of diaminopteridine synthesis. numberanalytics.com In the condensation of a 4,5-diaminopyrimidine with an unsymmetrical 1,2-dicarbonyl compound, a mixture of regioisomers can be formed. The outcome of the reaction can often be influenced by the reaction conditions, such as pH and temperature, as well as the electronic and steric properties of the substituents on both the pyrimidine and dicarbonyl reactants.

For instance, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) yields the 7-methyl derivative, but in the presence of hydrazine, the 6-methyl derivative is the sole product, demonstrating the influence of reaction conditions on regiospecificity. researchgate.net The use of protecting groups on the pyrimidine precursor can also be employed to direct the cyclization and ensure the desired substitution pattern. The N-phenylsulfonyl group, for example, has been shown to direct reduction to the 4-position in 2,4-diacylpyrroles, a principle that can be applied to pteridine synthesis to achieve regioselectivity. ubc.ca

Functionalization of the Pteridine Core: Introduction of the Butan-1-one Moiety at C7

The introduction of substituents at the C7 position of the pteridine ring is a crucial step in the synthesis of many biologically active molecules. This section explores the methods for creating a carbon-carbon bond at this position and subsequently integrating the butan-1-one group.

Strategies for Carbon-Carbon Bond Formation at the Pteridine C7 Position

The formation of a carbon-carbon bond at the C7 position of the pteridine nucleus can be achieved through several synthetic approaches. One common method involves the reaction of a pteridine derivative with a Grignard reagent, followed by oxidation, to introduce a new carbon-carbon bond on the pyrazine ring at the C7 position. orientjchem.org This approach offers a direct route to C7-alkylated or C7-arylated pteridines.

Another versatile strategy is the Timmis synthesis, which involves the base-catalyzed condensation of 4-amino-5-nitrosopyrimidines with compounds containing an activated methylene group, such as ketones, aldehydes, and nitriles. orientjchem.org This method allows for the construction of the pyrazine ring with a pre-functionalized side chain at the C7 position.

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for C-C bond formation. mit.edu While challenging due to the inherent reactivity of the pteridine system, these methods, such as Suzuki-Miyaura, Heck, and Negishi couplings, provide a means to introduce a wide variety of substituents at the C7 position with high efficiency and selectivity. mit.edu The choice of catalyst and reaction conditions is critical to achieving the desired regioselectivity. nih.gov

StrategyDescriptionKey Reagents
Grignard Reaction Nucleophilic addition of a Grignard reagent to the C7 position, followed by oxidation.Grignard reagents (R-MgX), Oxidizing agent
Timmis Synthesis Base-catalyzed condensation of 4-amino-5-nitrosopyrimidines with active methylene compounds.4-amino-5-nitrosopyrimidines, Ketones, Aldehydes, Nitriles, Base
Transition Metal-Catalyzed Cross-Coupling Coupling of a C7-halogenated or C7-metalated pteridine with a suitable coupling partner.Palladium or other transition metal catalysts, Organometallic reagents

Direct and Indirect Approaches for Ketone Group Integration at C7

Once a carbon-carbon bond is established at the C7 position, the butan-1-one moiety can be introduced through either direct or indirect methods.

Direct Approaches:

A direct approach involves the acylation of a C7-metalated pteridine intermediate. For instance, a C7-lithiated or C7-magnesiated pteridine, generated in situ, can react with butanoyl chloride or a related acylating agent to directly form the ketone. This method offers a concise route to the target compound.

Indirect Approaches:

Indirect methods often involve the introduction of a precursor functional group at the C7 position, which is then converted to the ketone. Common strategies include:

Oxidation of a Secondary Alcohol: A butan-2-ol group can be introduced at the C7 position via a Grignard reaction with butanal. Subsequent oxidation of the resulting secondary alcohol using standard oxidizing agents (e.g., PCC, Swern oxidation) yields the desired butan-1-one.

Ozonolysis of an Alkene: A C7-alkenyl pteridine can be synthesized and then subjected to ozonolysis to cleave the double bond and form the ketone.

Friedel-Crafts Acylation: If the pteridine ring is sufficiently activated, a Friedel-Crafts acylation with butanoyl chloride in the presence of a Lewis acid catalyst can directly introduce the butan-1-one group. However, the regioselectivity of this reaction can be a challenge.

ApproachPrecursor at C7Key TransformationReagents
Direct Acylation Metalated Pteridine (e.g., Lithiated)AcylationButanoyl chloride
Indirect (Oxidation) Butan-2-olOxidationPCC, DMP, Swern conditions
Indirect (Ozonolysis) Alkenyl groupOxidative cleavageOzone, then a reducing agent
Indirect (Friedel-Crafts) Unsubstituted C7AcylationButanoyl chloride, Lewis acid

Innovative Synthetic Methodologies for Pteridine Derivatives: Implications for this compound

The field of pteridine synthesis is continually evolving, with new methodologies offering improved efficiency, selectivity, and access to novel derivatives. numberanalytics.com These advancements have significant implications for the synthesis of complex molecules like this compound.

Recent research has focused on the development of C-H functionalization reactions. nih.govnih.gov These methods allow for the direct conversion of a C-H bond at the C7 position into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials. rsc.org This approach is highly atom-economical and can significantly shorten synthetic sequences.

Furthermore, the use of photoredox catalysis has opened up new avenues for carbon-carbon bond formation under mild reaction conditions. researchgate.net These reactions often proceed through radical intermediates, enabling transformations that are not accessible through traditional ionic pathways. The application of such methods to the pteridine core could provide novel routes for the introduction of the butan-1-one side chain.

Inspired by the synthesis of other complex heterocyclic compounds, multi-component reactions are also gaining traction. ijfmr.com These reactions allow for the construction of the pteridine core and the introduction of multiple substituents in a single step, leading to a rapid increase in molecular complexity.

Spectroscopic and Chromatographic Methods for Structural Elucidation of Novel Pteridine Derivatives

The unambiguous characterization of novel pteridine derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the connectivity of atoms within the molecule. nih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure of the pteridine core and the butan-1-one side chain. For instance, the disappearance of signals corresponding to 5,6-diamino groups and the appearance of new signals for the dihydropurine ring protons can confirm successful cyclization. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn provides its elemental composition. researchgate.netnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation by revealing the connectivity of different parts of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic stretching frequency of the ketone carbonyl group (C=O) in the butan-1-one moiety would be a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic structure of the pteridine ring system and can be used to monitor the progress of reactions.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and purifying the synthesized pteridine derivatives. nih.gov By using different stationary and mobile phases, it is possible to isolate the desired compound from unreacted starting materials and byproducts. The retention time in HPLC can also be used as a characteristic parameter for a specific compound.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for the separation of polar compounds like pteridines. nih.gov This technique has been successfully employed for the analysis of pteridines in biological samples. nih.gov

TechniqueInformation Provided
1H and 13C NMR Connectivity of atoms, chemical environment of protons and carbons. nih.gov
HRMS Exact mass and elemental composition. researchgate.netnih.gov
IR Spectroscopy Presence of functional groups (e.g., C=O, N-H).
HPLC/HILIC Separation, purification, and purity assessment. nih.gov

Structure Activity Relationship Sar and Structural Biology of 2,4 Diaminopteridine Derivatives: Insights Relevant to 1 2,4 Diaminopteridin 7 Yl Butan 1 One

General Principles Governing SAR in Pteridine-Target Interactions

The interaction of pteridine (B1203161) derivatives with biological targets is a complex interplay of various factors. The pteridine ring system itself, with its four nitrogen atoms, is susceptible to nucleophilic reactions, a characteristic that can be modulated by substituents. nih.gov The solubility of the parent pteridine in water is often diminished by the introduction of amino and keto groups due to their propensity for intermolecular hydrogen bonding. nih.gov

Substituents on the pteridine ring play a crucial role in defining the molecule's pharmacological profile. ijrpr.com The nature, size, and position of these substituents can significantly alter the compound's binding affinity to enzymes and receptors. For instance, in the context of dipeptidyl peptidase IV (DPP IV) inhibitors, the presence of hydrophobic residues can enhance the interaction between the peptide ligand and the enzyme's hydrophobic pockets. mdpi.com

PrincipleDescriptionSource
Susceptibility to Nucleophilic Reactions The four nitrogen atoms in the pteridine ring make it prone to nucleophilic attack, a reactivity that can be fine-tuned by substituents. nih.gov
Solubility While unsubstituted pteridine is water-soluble, the addition of amino and keto groups can decrease solubility through intermolecular hydrogen bonding. nih.gov
Substituent Influence The type, size, and location of substituents on the pteridine ring are critical determinants of the molecule's pharmacological activity and target binding. ijrpr.com
Hydrophobicity in Enzyme Inhibition For certain enzymes like DPP IV, hydrophobic substituents can strengthen the binding interaction with the enzyme's active site. mdpi.com

Tautomerism and Isomerism in Pteridine Systems: Influence on Chemical Reactivity and Biological Activity

Tautomerism, the phenomenon where a compound exists in two or more interconvertible structures that differ in the position of a proton, is common in heterocyclic systems like pteridines. byjus.comfrontiersin.org These different tautomeric forms can exist in dynamic equilibrium and may exhibit different chemical and biological properties. byjus.comfrontiersin.org

In pteridine systems, the presence of amino and oxo groups can lead to various tautomeric forms. For example, a hydroxyl group on the pteridine ring can exist in equilibrium with its keto tautomer. The predominant tautomer in a given environment can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for receptor binding and enzyme inhibition. frontiersin.org

The specific tautomeric forms of 1-(2,4-Diaminopteridin-7-yl)butan-1-one would depend on the protonation state of the amino groups at C2 and C4 and any potential enolization of the butan-1-one substituent. The relative stability of these tautomers can be influenced by the solvent and pH. frontiersin.org Understanding the tautomeric equilibrium is essential for a complete picture of the molecule's reactivity and its interaction with biological targets. nih.gov

Isomerism TypeDescriptionRelevance to this compoundSource
Positional Isomerism Compounds with the same molecular formula but different substituent positions on the core structure.The butan-1-one group could be at C6 instead of C7. researchgate.net
Stereoisomerism Isomers with the same molecular formula and connectivity but different spatial arrangements of atoms.The parent compound is achiral, but derivatives could be chiral. youtube.comkhanacademy.org
Tautomerism Interconvertible isomers that differ in the position of a proton.The amino groups and the butan-1-one substituent can exist in different tautomeric forms, affecting biological activity. byjus.comfrontiersin.orgnih.gov

Molecular Mechanisms and Biological Interactions of 2,4 Diaminopteridine Derivatives Excluding Direct Therapeutic Applications

Pteridine (B1203161) Derivatives as Enzyme Inhibitors: Focus on Key Biological Targets

The 2,4-diaminopteridine (B74722) scaffold has proven to be a versatile template for the design of potent enzyme inhibitors. These compounds target a range of enzymes crucial for various biological pathways, demonstrating the broad spectrum of their molecular interactions.

Dihydrofolate Reductase (DHFR) as a Target for Diaminopteridine Analogues

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for inhibition.

Molecular docking studies have revealed that 2,4-diaminopteridine analogues effectively bind to the active site of DHFR. The characteristic 2,4-diamino functional groups are pivotal for this interaction, forming hydrogen bonds with key amino acid residues within the enzyme's active site. For instance, in Plasmodium falciparum DHFR (PfDHFR), the 2-amino group of the pteridine ring typically interacts with Asp54, while the 4-amino group forms hydrogen bonds with backbone residues such as Leu164 and Ile14. nih.gov These interactions anchor the inhibitor within the active site, preventing the binding of the natural substrate, dihydrofolate.

The inhibition kinetics of these compounds are often characterized by low IC50 values, indicating high potency. For example, a series of N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine analogues have demonstrated significant inhibitory activity against DHFR from various organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. tandfonline.com

Table 1: Inhibitory Activity (IC50) of a 2,4-Diaminopteridine Analogue Against Various DHFR Enzymes
Enzyme SourceIC50 (μM)
Pneumocystis carinii (pcDHFR)0.21
Toxoplasma gondii (tgDHFR)0.043
Mycobacterium avium (maDHFR)0.012
Rat Liver (rlDHFR)4.4

Data sourced from a study on N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (analogue 4a). tandfonline.com

Both pteridine and quinazoline scaffolds are prominent in the design of DHFR inhibitors. Molecular docking studies on 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs against PfDHFR have shown that both classes of compounds can effectively occupy the enzyme's active site. nih.gov They share a common binding motif through their 2,4-diamino groups, which interact with key residues like Asp54. nih.gov

However, the orientation of their side chains within the hydrophobic portion of the active site can differ, influencing their potency and selectivity. This distinction is crucial in overcoming drug resistance, as mutations in the DHFR enzyme can alter the shape and properties of the active site. The flexibility and specific substitutions on both scaffolds allow for the design of inhibitors that can circumvent resistance mechanisms. nih.gov For instance, some 2,4-diaminoquinazoline derivatives have shown potent activity against quadruple mutant PfDHFR. nih.gov

Pteridine Reductase (PTR1) as a Target for Pteridine Derivatives

Pteridine reductase 1 (PTR1) is another key enzyme in the folate pathway of certain protozoan parasites, such as Leishmania and Trypanosoma. PTR1 can reduce both unconjugated pterins and folates, providing a bypass mechanism when DHFR is inhibited. This makes dual inhibition of both DHFR and PTR1 a compelling strategy.

The recognition of ligands by PTR1 is governed by the specific architecture of its active site. While sharing some similarities with DHFR, the PTR1 active site has distinct features that can be exploited for selective inhibitor design. Studies have shown that 2,4-diaminopteridine-based compounds can act as potent inhibitors of PTR1. The binding of these inhibitors is influenced by the specific substitutions on the pteridine core, which can form interactions with various residues within the PTR1 active site. The development of inhibitors that can simultaneously target both PTR1 and DHFR is an active area of research, with 2,4-diaminopteridine derivatives serving as a promising starting point.

Lipoxygenase (LOX) Inhibition by 2,4-Diaminopteridines

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. The 2,4-diaminopteridine core has been identified as a novel scaffold for the development of LOX inhibitors. nih.govtandfonline.com

A study investigating a series of N-substituted 2,4-diaminopteridines found that several of these compounds exhibited potent inhibition of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.gov The inhibitory activity was found to be dependent on the nature of the N-substitution on the pteridine ring. For example, substitution at the 4-amino group generally led to an increase in potency. nih.gov The most potent inhibitor identified in this study, a 2,4-diaminopteridine derivative with a specific substitution pattern, had an IC50 of 0.10 μM. tandfonline.com

Table 2: Soybean Lipoxygenase (LOX) Inhibition by Selected 2,4-Diaminopteridine Derivatives
CompoundIC50 (μM)
9 5
10a 5
18d 0.10

Data represents the half maximal inhibitory concentration (IC50) against soybean lipoxygenase. tandfonline.com

This discovery opens up new avenues for exploring the anti-inflammatory potential of 2,4-diaminopteridine derivatives by targeting the lipoxygenase pathway.

Other Enzyme Classes Modulated by Pteridine Derivatives (e.g., Kinases, Histone Deacetylases)

Pteridine derivatives have been identified as modulators of several enzyme classes beyond the more traditionally studied dihydrofolate reductase. Their interactions with kinases and histone deacetylases are of particular interest in understanding their biological roles.

Kinases: The 2,4-diaminopteridine scaffold and the closely related 2,4-diaminopyrimidine core have been shown to be effective structures for the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. Research has demonstrated that derivatives of these scaffolds can inhibit a range of kinases, including Janus kinases (Jak1 and Jak2), p21-activated kinase 4 (PAK4), and c-Jun N-terminal kinase (JNK). For instance, certain 2,4-diaminopyrimidine derivatives have shown potent inhibitory activity against PAK4, with IC50 values as low as 5.9 nM. Similarly, pteridine-based compounds have been investigated as dual inhibitors of EGFR and BRAFV600E kinases. The inhibitory action of these compounds typically involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate group to the target protein.

Table 1: Kinase Inhibition by 2,4-Diaminopteridine and Related Derivatives
Compound ClassTarget KinaseReported IC50 Value
2,4-Diaminopyrimidine derivative B6PAK45.9 nM
2,4-Diaminopyrimidine derivative A2PAK418.4 nM
Substituted Pteridine derivative 22Jak11.5 µM
Substituted Pteridine derivative 22Jak20.8 µM
Pteridine-based derivative 7eEGFR92 nM

Histone Deacetylases (HDACs): Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in the epigenetic regulation of gene expression. While various chemical scaffolds have been successfully developed into HDAC inhibitors, there is limited specific research documenting pteridine derivatives as direct inhibitors of this enzyme class. The development of HDAC inhibitors has largely focused on molecules containing zinc-binding groups like hydroxamic acids and benzamides. Although pyrimidine-based compounds have been explored as potential HDAC inhibitors, the broader pteridine scaffold has not been a primary focus in this context to date.

Interactions with Oxidative Stress Pathways: Radical Scavenging Mechanisms

Pteridine derivatives exhibit complex interactions with oxidative stress pathways, acting as both antioxidants and pro-oxidants depending on their chemical structure and the biological environment. nih.govnih.gov This dual activity is largely governed by the oxidation state of the pteridine ring system.

Reduced pteridines, such as dihydropterins and tetrahydropterins, are effective radical scavengers and strong reducing agents. nih.gov They can directly neutralize reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, thereby protecting macromolecules like lipids, proteins, and DNA from oxidative damage. nih.gov The mechanism of scavenging involves the donation of a hydrogen atom or an electron to the free radical, which stabilizes the radical and oxidizes the pteridine molecule in the process. Studies on N-substituted 2,4-diaminopteridines have demonstrated potent antioxidant activity in various assays, including the inhibition of linoleic acid peroxidation. researchgate.netmdpi.com For example, the derivative 2-(4-ethylpiperazin-1-yl)-6,7-dimethyl-N-(thiophen-2-ylmethyl)pteridin-4-amine (referred to as 18g in one study) was found to be a highly potent inhibitor of lipid peroxidation with a very low IC50 value. researchgate.netmdpi.com

Conversely, fully oxidized (aromatic) pteridines generally lack direct radical scavenging activity. nih.gov Furthermore, the strong reducing power of reduced pterins can, in the presence of transition metal ions like iron or copper, contribute to the generation of hydroxyl radicals via Fenton-like chemistry, demonstrating a pro-oxidant potential under specific conditions. nih.gov Therefore, the net effect of a pteridine derivative on oxidative stress in a biological system is a complex balance of these opposing activities. nih.gov

Table 2: Antioxidant Activity of Selected 2,4-Diaminopteridine Derivatives
Compound ID (from source)AssayResult (IC50)
18gLinoleic Acid Peroxidation0.1 µM
5cLinoleic Acid PeroxidationPotent Activity Reported
22Linoleic Acid PeroxidationPotent Activity Reported
24Linoleic Acid PeroxidationPotent Activity Reported

Modulation of Cell Signaling Pathways by Pteridine-Based Compounds

Pteridine-based compounds can modulate fundamental cell signaling pathways, influencing cellular processes without direct application to a disease state. Their interactions with the nitric oxide and Jak/STAT signaling pathways are notable examples.

Nitric Oxide (NO) Signaling: Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes. It is synthesized by nitric oxide synthases (NOS), which utilize tetrahydrobiopterin (a naturally occurring reduced pterin) as an essential cofactor. biomolther.org Certain synthetic pteridine derivatives, particularly 4-amino substituted analogs, can act as antagonists at the tetrahydrobiopterin binding site on NOS enzymes. nih.gov By competing with the natural cofactor, these pteridine compounds can inhibit the activity of NOS and thus downregulate the production of NO. nih.gov This modulation of NO synthesis demonstrates a direct interaction of pteridine derivatives with a key signaling pathway. The structure-activity relationship of these inhibitors shows that bulky substituents at the 6-position of the pteridine ring can significantly increase inhibitory potency against neuronal NOS. nih.gov

Jak/STAT Signaling: The Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating processes like cell proliferation and differentiation. mdpi.com As mentioned in section 4.1.4, pteridine derivatives have been developed that can inhibit Jak family kinases. nih.gov By inhibiting the kinase activity of Jaks, these compounds prevent the subsequent phosphorylation and activation of STAT proteins. This interruption prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of target genes. This mechanism represents a clear modulation of a major cell signaling cascade by pteridine-based compounds. mdpi.com

Computational and Theoretical Chemistry Approaches in Pteridine Research: Applied to 1 2,4 Diaminopteridin 7 Yl Butan 1 One Analogues

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of pteridine (B1203161) derivatives and for the rational design of new analogues.

Rational Design of Pteridine Derivatives via Docking Simulations

Molecular docking simulations are a cornerstone in the rational design of pteridine derivatives. By simulating the binding of virtual compounds to a target protein's active site, researchers can predict their binding affinity and orientation. This information allows for the prioritization of compounds for synthesis and biological testing, thereby saving significant time and resources.

For instance, docking studies on 2,4-diaminopteridine (B74722) analogues with enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) have been instrumental in designing potent inhibitors. nih.govacs.orgnih.gov These studies help in understanding how modifications to the pteridine scaffold, such as the butan-1-one side chain at the 7-position, can influence binding and activity. The goal is to design derivatives that exhibit enhanced interactions with the target, leading to improved inhibitory potency. This structure-based approach has been successfully applied to develop inhibitors for various pathogens where pteridine metabolism is essential. nih.gov

Identification of Critical Binding Site Residues for Pteridine Scaffolds

A key outcome of molecular docking studies is the identification of critical amino acid residues within the protein's binding site that interact with the pteridine scaffold. These interactions are vital for the ligand's affinity and selectivity. For pteridine analogues, common interactions include hydrogen bonds and π-stacking interactions. nih.gov

Visual inspection of docked poses reveals that the 2,4-diaminopteridine core often forms key hydrogen bonds with specific residues in the active site. For example, in studies with Plasmodium falciparum DHFR, residues like Asp54, Ile14, and Leu/Ile164 have been identified as crucial for hydrogen bonding with 2,4-diaminopteridine analogues. nih.gov Similarly, in PTR1, residues such as Phe97 are important for π-stacking interactions with the pteridine ring. nih.gov Understanding these critical interactions allows medicinal chemists to design new analogues with modifications that can exploit these interactions more effectively, leading to higher binding affinities.

Molecular Dynamics Simulations: Elucidating Dynamic Interactions and Conformational Landscapes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations track the movements of atoms over time, providing insights into the conformational changes of both the ligand and the protein upon binding. youtube.comnih.gov

For pteridine analogues like 1-(2,4-Diaminopteridin-7-yl)butan-1-one, MD simulations can reveal the stability of the docked pose and the flexibility of the ligand within the binding site. nih.gov These simulations can highlight subtle conformational adjustments that are not apparent from static docking poses. This dynamic understanding is crucial for accurately predicting binding affinities and for designing ligands that can adapt to the dynamic nature of the protein's active site. For example, MD simulations can show how the butan-1-one side chain explores different conformations within a binding pocket, which can inform the design of more rigid or flexible analogues to optimize binding. The combination of docking and MD simulations provides a more complete picture of the ligand-protein interaction, from the initial binding event to the dynamic behavior of the complex. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pteridine Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.govnih.gov

In the context of pteridine research, QSAR models are developed using a dataset of pteridine analogues with known biological activities. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for the desired biological effect. For instance, a QSAR study on a series of pteridine derivatives could reveal that a specific substitution pattern on the pteridine ring leads to increased inhibitory activity.

These predictive models are valuable for guiding the design of new pteridine analogues with potentially improved activity. nih.govresearchgate.net By using a validated QSAR model, researchers can screen virtual libraries of pteridine derivatives and select the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Virtual Screening and High-Throughput Computational Approaches for Novel Pteridine Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method is particularly useful for identifying novel chemical scaffolds that can serve as starting points for drug development.

For pteridine research, virtual screening can be used to screen vast compound libraries against a target protein to identify new pteridine-based hits. nih.govsygnaturediscovery.commdpi.com This approach can be either structure-based, relying on docking simulations, or ligand-based, using the known structures of active pteridine compounds to find similar molecules. Virtual screening campaigns have successfully identified novel inhibitors for various targets, and this approach holds great promise for discovering new pteridine analogues with therapeutic potential. acs.orgdoi.org High-throughput computational approaches enable the rapid screening of millions of compounds, significantly expanding the chemical space that can be explored in the search for new drug candidates. sygnaturediscovery.com

In Silico Analysis of Pteridine Reactivity and Selectivity

In silico methods are also employed to analyze the chemical reactivity and selectivity of pteridine derivatives. mdpi.com Computational tools can predict various physicochemical properties, such as electronic distribution and susceptibility to metabolic reactions. This information is crucial for understanding the potential for off-target effects and for designing compounds with improved metabolic stability.

For instance, quantum chemical calculations can be used to study the electronic properties of the pteridine ring system and predict its reactivity towards different enzymes. nih.gov This can help in identifying potential metabolic liabilities of a compound like this compound and guide the design of analogues with a more favorable metabolic profile. Furthermore, computational methods can be used to predict the selectivity of pteridine derivatives for their intended target over other related enzymes, which is a critical aspect of drug design. mdpi.commdpi.com By comparing the predicted binding affinities for the target and off-target proteins, researchers can design compounds with improved selectivity, leading to a better safety profile.

Emerging Research Directions and Future Perspectives for 2,4 Diaminopteridin 7 Yl Butan 1 One and Pteridine Chemistry

Exploration of Pteridine (B1203161) Derivatives as Chemical Probes for Undiscovered Biological Targets

Pteridine derivatives are increasingly being utilized as chemical probes to explore and identify novel biological targets. Their structural similarity to native nucleosides allows for their incorporation into oligonucleotides, where their fluorescent properties can be used to monitor interactions with other molecules. nih.gov This makes them highly sensitive to structural changes that occur upon binding to a target. nih.gov

Key attributes of pteridine-based chemical probes include:

Fluorescence: Many pteridine analogs are highly fluorescent, enabling the use of techniques like fluorescence intensity, anisotropy, and spectral shifts to measure binding events. nih.gov

Structural Mimicry: Their resemblance to native biomolecules allows them to interact with biological systems in a physiologically relevant manner. nih.gov

Versatility: They can be formulated as phosphoramidites and incorporated into DNA, providing a window into DNA-protein and other molecular interactions. nih.gov

One notable application is the use of fluorescent pteridine nucleoside analogs, such as 3MI, 6MI, 6MAP, and DMAP, to study the intricacies of DNA interactions. nih.gov These probes offer a powerful tool for discovering previously unknown binding partners and elucidating complex biological pathways.

Integration of Pteridine Scaffolds into Multi-Target Ligand Design

The development of drugs that can simultaneously modulate multiple targets is a promising strategy to combat complex diseases and overcome drug resistance. nih.gov Pteridine scaffolds are well-suited for this approach due to their ability to be chemically modified to interact with various biological targets. nih.govacs.org

A systematic, multidisciplinary approach combining computational fragment-based design, crystallographic structure determination, and chemical synthesis has led to the development of potent multi-target inhibitors based on the pteridine framework. nih.govacs.org This strategy involves dissecting the pteridine core into modules that can be independently modified to optimize binding to different targets. nih.govacs.org For instance, researchers have successfully designed pteridine derivatives that show improved inhibitory profiles against multiple enzymes in parasites like L. major and T. brucei. nih.govacs.org

Compound SeriesTarget EnzymesOrganismKey Findings
Pteridine DerivativesPTR1, DHFRL. major, T. bruceiIdentified 26 new multitarget inhibitors with improved target inhibitory profiles. nih.govacs.org
Purine/Pteridine-based DerivativesEGFR, BRAFV600EHuman Cancer Cell LinesCompounds 5a, 5e, and 7e showed potent antiproliferative activity with GI50 values of 38 nM, 46 nM, and 44 nM, respectively. nih.gov

This modular design approach allows for the fine-tuning of inhibitory activity and selectivity against both target and off-target enzymes. nih.govacs.org

Advancements in Sustainable and Green Synthesis of Pteridine Compounds

The growing emphasis on environmentally friendly chemical processes has driven the development of sustainable and green methods for synthesizing pteridine compounds. Traditional synthetic routes often involve harsh reagents and conditions. In contrast, modern approaches focus on milder and more efficient methodologies.

Recent advancements include condensation reactions of 5,6-diaminouracils with dicarbonyl compounds in the presence of catalytic amounts of acetic acid, which offers a more environmentally benign alternative to previous methods that used harsher solvents and longer reaction times. nih.gov For example, the synthesis of acenaphtho[1,2-g]pteridines 7a–f was achieved by refluxing 5,6-diaminouracils with acenaphthoquinone in the presence of a catalytic amount of acetic acid for 4 hours. nih.gov

Researchers are continuously exploring new catalytic systems and reaction media to further improve the sustainability of pteridine synthesis.

Interdisciplinary Research Integrating Pteridine Chemistry with Systems Biology and Metabolomics

The integration of pteridine chemistry with systems biology and metabolomics is providing a more holistic understanding of the roles of these compounds in complex biological networks. researchgate.netbiorxiv.org Native metabolomics, a technique that studies metabolites in their natural state, has been instrumental in identifying pteridines as natural ligands for proteins like CutA. researchgate.netbiorxiv.org

This interdisciplinary approach has revealed that pteridines, including a previously uncharacterized lumazine, can bind to CutA and modulate its affinity for copper ions. researchgate.netbiorxiv.org These findings suggest a novel role for pteridines in coordinating copper homeostasis and cellular redox balance. researchgate.netbiorxiv.org By combining chemical synthesis of pteridine derivatives with advanced analytical techniques, researchers can probe the intricate connections between pteridine metabolism and broader physiological processes. researchgate.netbiorxiv.org This integrated approach holds the potential to uncover new therapeutic targets and strategies.

Horizon Scanning for Novel Biological Activities of Pteridine Derivatives in Academic Settings

Academic research continues to be a fertile ground for the discovery of novel biological activities of pteridine derivatives. nih.govnih.gov These compounds have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiparasitic activities. nih.gov

Recent academic explorations have yielded promising results:

Anticancer Activity: Novel pteridinone derivatives possessing a hydrazone moiety have demonstrated potent antiproliferative effects against various cancer cell lines, with some compounds showing significant inhibitory activity against Polo-like kinase 1 (PLK1). nih.gov

Anti-inflammatory Properties: Certain N-alkylated 2,4-diaminopteridine (B74722) derivatives have been synthesized and evaluated as dual-target agents with radical scavenging and lipoxygenase inhibitory activities, demonstrating in vivo anti-inflammatory effects. nih.gov

Antiparasitic Agents: Pteridine derivatives are being developed as selective inhibitors of enzymes in the folate pathway of parasites, such as pteridine reductase 1 (PTR1), offering a strategy to combat parasitic infections. nih.gov

The diverse biological activities of pteridines highlight their significant potential for drug development. nih.gov Ongoing research in academic laboratories is crucial for identifying new molecular targets and expanding the therapeutic landscape of these versatile compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Diaminopteridin-7-yl)butan-1-one?

The synthesis of this compound likely involves multi-step reactions, starting with the functionalization of the pteridin core. A plausible approach includes:

  • Step 1: Preparation of 2,4-diaminopteridine via condensation of pyrimidine derivatives with appropriate diamines under acidic or basic conditions.
  • Step 2: Introduction of the butanone moiety at position 7 through Friedel-Crafts acylation or nucleophilic substitution, using catalysts like Lewis acids (e.g., AlCl₃) to facilitate ketone attachment .
  • Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques:
  • Reverse-phase HPLC (e.g., using a Newcrom R1 column) with UV detection to assess purity .
  • ¹H/¹³C NMR spectroscopy to confirm the presence of the diaminopteridin ring and butanone carbonyl group.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
    • Comparative Analysis: Compare retention times and spectral data with structurally related pteridine derivatives to identify potential impurities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

Discrepancies in activity data may arise from variations in assay conditions or compound stability. Recommended approaches include:

  • Standardized Assay Protocols: Use consistent solvent systems (e.g., DMSO for solubility) and control for pH and temperature effects.
  • Stability Studies: Monitor compound degradation under physiological conditions using LC-MS to correlate activity with intact molecule levels .
  • Structural Analog Comparison: Evaluate analogs (e.g., tert-butoxy or methyl-substituted derivatives) to isolate the impact of the diaminopteridin moiety on activity .

Q. How does the diaminopteridin moiety influence the compound's interaction with biological targets?

The 2,4-diamino groups on the pteridin ring may enhance hydrogen-bonding interactions with enzymes or receptors. Methodological insights:

  • Molecular Docking: Simulate binding poses with target proteins (e.g., folate-dependent enzymes) to identify key interactions.
  • Spectroscopic Probes: Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity and kinetics .
  • Mutagenesis Studies: Modify amino acid residues in target proteins to assess the role of specific hydrogen-bond acceptors/donors .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Solubility Issues: The polar diaminopteridin group and hydrophobic butanone moiety may complicate solvent selection. Test mixed solvents (e.g., water:ethanol) for optimal crystallization .
  • Crystal Packing: Use SHELX programs for structure refinement, leveraging high-resolution data to resolve potential twinning or disorder in the crystal lattice .

Q. How can researchers optimize the compound's pharmacokinetic properties for in vivo studies?

  • Lipophilicity Modulation: Introduce substituents (e.g., tert-butoxy groups) to enhance membrane permeability, as seen in structurally similar compounds .
  • Metabolic Stability Assays: Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS to identify degradation hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.